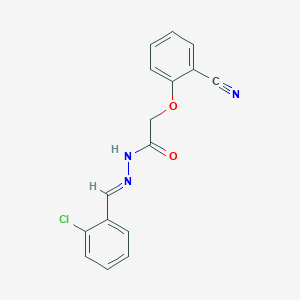

N'-(2-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

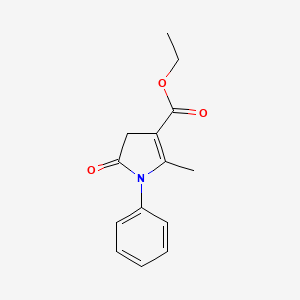

The synthesis of N'-(2-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide involves the preparation and characterization of benzohydrazone derivatives. These compounds are typically synthesized through the reaction of appropriate hydrazides and aldehydes, characterized by techniques such as elemental analysis, 1H and 13C NMR spectroscopy, and single crystal X-ray diffraction (Zhou & Ma, 2012).

Molecular Structure Analysis

Single crystal X-ray diffraction is a crucial technique in determining the molecular structure of this compound. It reveals that the compound crystallizes in specific space groups, with molecules displaying trans configurations with respect to the C=N double bonds. These structures are stabilized by N–H···O hydrogen bonds and weak π···π interactions, providing insights into the compound's stability and reactivity (Zhou & Ma, 2012).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the synthesis of novel compounds. Its reactivity with different reagents under specific conditions can yield a range of products, showcasing its versatility in organic synthesis. The compound's chemical properties, such as its ability to form stable crystal structures through hydrogen bonding and π···π interactions, are fundamental to its reactivity and potential applications in materials science (Zhou & Ma, 2012).

Physical Properties Analysis

The physical properties of this compound, such as its crystalline form, melting point, and solubility, are essential for understanding its behavior in different environments. These properties are influenced by the compound's molecular structure and the interactions between molecules in the solid state. Research on its crystallography provides valuable data on its physical characteristics, contributing to a deeper understanding of its potential uses in various fields (Zhou & Ma, 2012).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interaction with other molecules, are critical for its application in chemical synthesis and material science. Studies focusing on its synthesis and molecular structure provide insights into its chemical behavior, which is crucial for designing new compounds and materials with desired properties (Zhou & Ma, 2012).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis and Structural Analysis : A study by Xin Zhou and Jing‐jun Ma (2012) detailed the synthesis and characterization of 2-cyano-N'-(2-chlorobenzylidene)acetohydrazide and its analog. These compounds were prepared and characterized by elemental analysis, NMR, and single crystal X-ray diffraction. The study provided insights into their molecular structure, indicating trans configurations with respect to the C=N double bonds. The crystal structures were stabilized by N–H···O hydrogen bonds and weak π···π interactions (Zhou & Ma, 2012).

Antimicrobial and Antileishmanial Activities

Antimicrobial Properties : Research has been conducted on the antimicrobial potential of analogs of N'-(2-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide. For instance, a study evaluated the antibacterial and antifungal activities of newly synthesized imines and thiazolidinones derived from acetohydrazide compounds, indicating potential antimicrobial applications (Fuloria et al., 2009).

Antileishmanial Activity : Another study focused on the in vitro antileishmanial activity of new 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogs against Leishmania donovani. This research identified compounds with promising antileishmanial activity, highlighting the therapeutic potential of these compounds in leishmaniasis treatment (Ahsan et al., 2016).

Anticancer Activity

Anticancer Agents Development : Efforts have also been made to explore the anticancer activities of aryloxyacetic acid hydrazide derivatives. A study synthesized and evaluated the anticancer properties of 2-(4-chloro-3-methylphenoxy)-N'-[(aryl)methylidene]acetohydrazides on various cancer cell lines, identifying compounds with significant growth inhibition, particularly against gastric cancer cell lines. This research underscores the potential of these compounds as anticancer agents (Şenkardeş et al., 2021).

Corrosion Inhibition

Corrosion Inhibitor for Metals : The compound and its derivatives have been investigated for their role as corrosion inhibitors. A study using 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide showed it as an effective corrosion inhibitor for galvanized steel and stainless steel in sulfuric acid, revealing the compound's potential in protecting metals from corrosion (Gaber, 2021).

Propiedades

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-14-7-3-1-6-13(14)10-19-20-16(21)11-22-15-8-4-2-5-12(15)9-18/h1-8,10H,11H2,(H,20,21)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPDRVMMZPKDSX-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=CC=C2C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)

![5-fluoro-2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole](/img/structure/B5602038.png)

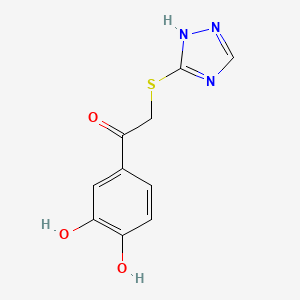

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5602055.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5602059.png)

![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)

![4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)

![methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5602101.png)